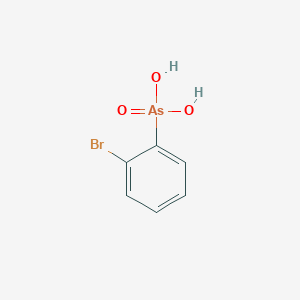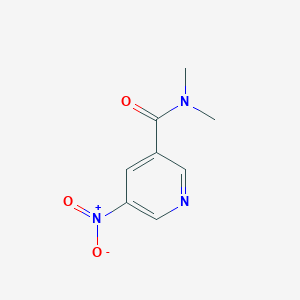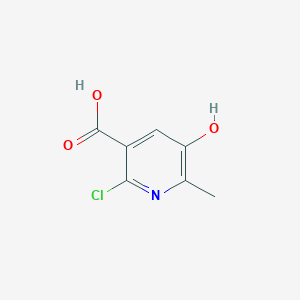![molecular formula C23H20O2 B14616513 10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one CAS No. 59862-51-0](/img/structure/B14616513.png)
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one is a chemical compound known for its unique structure and properties It is a phenanthrene derivative with a hydroxyl group and a dimethylphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of phenanthrene with 3,5-dimethylbenzyl chloride, followed by oxidation to introduce the hydroxyl group. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenanthrene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 10-[(3,5-Dimethylphenyl)methyl]phenanthrene-9,10-dione.
Reduction: Formation of 10-[(3,5-Dimethylphenyl)methyl]phenanthrene.
Substitution: Various substituted phenanthrene derivatives depending on the substituent introduced.
Scientific Research Applications
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenanthrene core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
10-Hydroxyphenanthrene: Lacks the dimethylphenylmethyl substituent, resulting in different reactivity and properties.
3,5-Dimethylphenylphenanthrene: Lacks the hydroxyl group, affecting its chemical behavior and applications.
Uniqueness
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one is unique due to the presence of both the hydroxyl group and the dimethylphenylmethyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
59862-51-0 |
|---|---|
Molecular Formula |
C23H20O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
10-[(3,5-dimethylphenyl)methyl]-10-hydroxyphenanthren-9-one |
InChI |
InChI=1S/C23H20O2/c1-15-11-16(2)13-17(12-15)14-23(25)21-10-6-5-8-19(21)18-7-3-4-9-20(18)22(23)24/h3-13,25H,14H2,1-2H3 |
InChI Key |
SKSIWPOAAYWYRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2(C3=CC=CC=C3C4=CC=CC=C4C2=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)
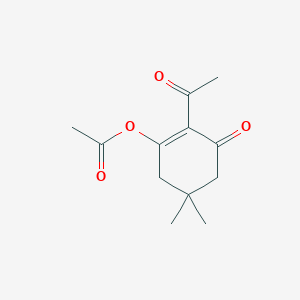
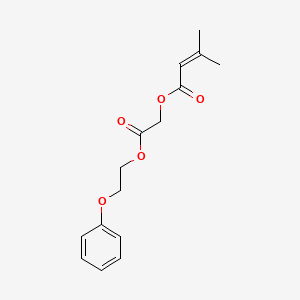
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)
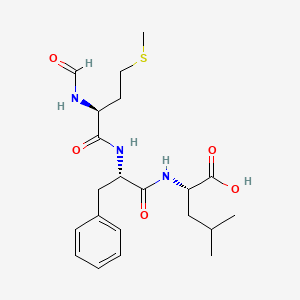
![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)
![2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14616476.png)
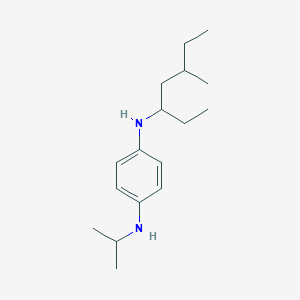
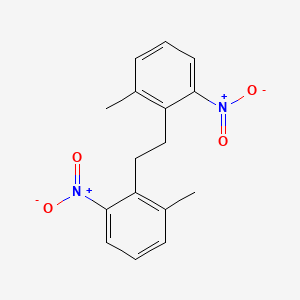
![Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate](/img/structure/B14616480.png)
